![molecular formula C11H13BrN4 B8128999 1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine](/img/structure/B8128999.png)
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyridine core . The bromination of the imidazo[1,2-a]pyridine can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent . The final step involves the coupling of the brominated imidazo[1,2-a]pyridine with piperazine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.
Piperazine Derivatives: Compounds with a piperazine ring linked to different heterocyclic cores exhibit diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-6-piperazin-1-ylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-10-7-14-11-2-1-9(8-16(10)11)15-5-3-13-4-6-15/h1-2,7-8,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMTWYQVMKFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN3C(=NC=C3Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8128926.png)
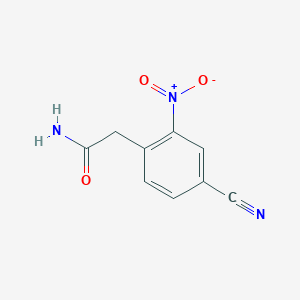

![1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128932.png)
![2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B8128940.png)
![7-tert-butyl-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128944.png)
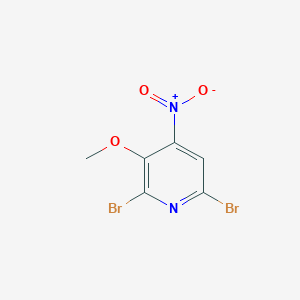
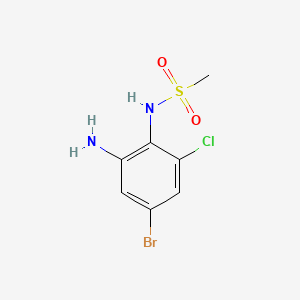
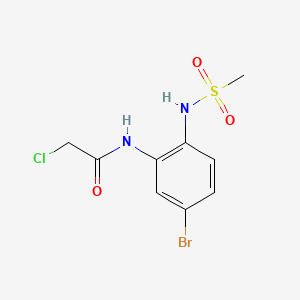
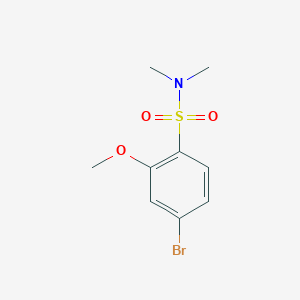
![6-Piperazinoimidazo[1,2-a]pyridine dihydrochloride](/img/structure/B8129000.png)
![1-[2-(butylamino)-5-nitrophenyl]ethanone](/img/structure/B8129006.png)
![1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone](/img/structure/B8129010.png)
